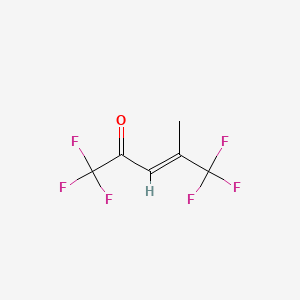
3-Penten-2-one, 1,1,1,5,5,5-hexafluoro-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is an organic compound with the molecular formula C6H4F6O. It is a colorless liquid with a strong odor and is highly reactive, making it a strong electrophile. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes are designed to handle the reactivity of the compound and ensure safety and efficiency. The production involves the use of specialized reactors and equipment to control the reaction conditions and prevent unwanted side reactions.
化学反应分析
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced products.
Substitution: Amides, esters, and other substituted products.
科学研究应用
1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is widely used in scientific research due to its unique properties. It is employed in organic synthesis as a building block for the preparation of various fluorinated compounds. In biology, it is used as a reagent in the study of enzyme mechanisms and biochemical pathways. In medicine, it serves as a precursor for the synthesis of pharmaceuticals and diagnostic agents. In industry, it is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one exerts its effects involves its strong electrophilic nature. The compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.
相似化合物的比较
1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is unique due to its high fluorine content and reactivity. Similar compounds include:
Hexafluorobenzene: A highly fluorinated aromatic compound.
Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid used in various industrial applications.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
These compounds share the characteristic of high fluorine content but differ in their chemical structures and applications.
生物活性
3-Penten-2-one, specifically the variant 1,1,1,5,5,5-hexafluoro-4-methyl-, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Chemical Formula : C6H10O
- Molecular Weight : 98.1430 g/mol
- CAS Registry Number : 141-79-7
- IUPAC Name : 3-Penten-2-one, 4-methyl-
The compound is characterized by a pentenone backbone with a hexafluoro group that significantly alters its reactivity and interaction with biological systems.
1. Anti-inflammatory Properties
Research has indicated that 3-penten-2-one derivatives exhibit anti-inflammatory effects. A study demonstrated that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages activated with lipopolysaccharide (LPS). The mechanism involves the induction of heme oxygenase-1 (HO-1), which plays a crucial role in reducing nitric oxide production and mitigating inflammation .
2. Metabolic Biomarker
3-Penten-2-one has been identified as a biomarker for metabolic stress. It has been detected in urine samples of patients undergoing metabolic disturbances, suggesting its utility in clinical diagnostics . The compound's presence correlates with increased acetaldehyde levels during abnormal metabolic conditions.
3. Volatile Compound Profiles
In food chemistry, the volatile profile of 3-penten-2-one has been studied in various fruits, particularly Aronia melanocarpa. It contributes to the aroma and flavor profiles of these berries and has implications for food quality assessments .
Study on Urinary Volatile Metabolites
A diagnostic profiling study involving approximately 400 patients revealed that urinary levels of 3-penten-2-one ranged from 1 to over 6.3 micromol/L in cases associated with barbiturate coma. This finding highlights its potential role as a diagnostic marker for specific medical conditions .
Inflammation and Immune Response
In another study focusing on immune responses, the compound was shown to modulate NF-kappa-B activity, which is pivotal in inflammatory processes. This modulation suggests that derivatives of 3-penten-2-one could be developed into therapeutic agents targeting inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C6H10O |
| Molecular Weight | 98.1430 g/mol |
| CAS Registry Number | 141-79-7 |
| Density | 0.862 g/mL at 25 °C |
| Biological Activity | Anti-inflammatory, Biomarker |
属性
CAS 编号 |
372-25-8 |
|---|---|
分子式 |
C6H4F6O |
分子量 |
206.09 g/mol |
IUPAC 名称 |
(E)-1,1,1,5,5,5-hexafluoro-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H4F6O/c1-3(5(7,8)9)2-4(13)6(10,11)12/h2H,1H3/b3-2+ |
InChI 键 |
WRMWSVCCMDLQCJ-NSCUHMNNSA-N |
手性 SMILES |
C/C(=C\C(=O)C(F)(F)F)/C(F)(F)F |
规范 SMILES |
CC(=CC(=O)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















